N-(2,4-difluorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide
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Overview
Description
N-(2,4-difluorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of an appropriate amine with a dihaloalkane.
Substitution reactions:
Acetylation: The final step involves the acetylation of the piperazine derivative to form the acetamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the phenyl groups.
Reduction: Reduction reactions could potentially target the acetamide group.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of ketones or carboxylic acids, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a model compound for studying reaction mechanisms and synthetic methodologies.
Biology: Investigating its effects on biological systems, particularly its interaction with receptors in the central nervous system.
Medicine: Potential therapeutic applications, such as its use as a lead compound for developing new drugs.
Industry: Possible applications in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide would depend on its specific interactions with molecular targets. For example, if it acts on the central nervous system, it may interact with neurotransmitter receptors or transporters, modulating their activity and leading to changes in neuronal signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide
- N-(2,4-difluorophenyl)-2-[4-(2-ethylphenyl)piperazin-1-yl]acetamide
- N-(2,4-difluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide
Uniqueness
N-(2,4-difluorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide may have unique properties due to the specific arrangement of its functional groups, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. Comparing it with similar compounds can help identify these unique features and understand its potential advantages or limitations.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O/c1-14-4-2-3-5-18(14)24-10-8-23(9-11-24)13-19(25)22-17-7-6-15(20)12-16(17)21/h2-7,12H,8-11,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAINEXACHOISA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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